molecular formula C7H8N2S2 B078596 Methyl 2-pyridinyldithiocarbamate CAS No. 13037-46-2

Methyl 2-pyridinyldithiocarbamate

Cat. No. B078596
CAS RN: 13037-46-2
M. Wt: 184.3 g/mol
InChI Key: NVNNBNRPKLNWDJ-UHFFFAOYSA-N
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Description

“Methyl 2-pyridinyldithiocarbamate” is a chemical compound with the linear formula C7H8N2S2 . It is used in various applications and is part of a group of chemicals known as dithiocarbamates .


Synthesis Analysis

Dithiocarbamates, including “Methyl 2-pyridinyldithiocarbamate”, are synthesized from the reaction of primary and secondary amines with carbon disulfide under alkaline conditions . The synthesis of dithiocarbamates has been the subject of extensive research, and this paper reviews the challenges experienced during the synthesis of dithiocarbamate and mechanisms to overcome them .


Molecular Structure Analysis

The molecular structure of “Methyl 2-pyridinyldithiocarbamate” is represented by the SMILES string S=C(SC)NC1=CC=CC=N1 . This indicates that the molecule consists of a sulfur atom double-bonded to a carbon atom, which is single-bonded to a sulfur atom and a methyl group. The nitrogen atom in the pyridine ring is connected to the carbon atom of the dithiocarbamate group .

Scientific Research Applications

  • Antagonistic Effects in Pharmacology : Pyridinolcarbamate, a compound related to Methyl 2-pyridinyldithiocarbamate, exhibits competitive antagonistic effects against venous constriction induced by certain kinins. It has shown anti-inflammatory effects in laboratory models and has been tested for antianginal, antithrombotic, and antiatherosclerotic effects in clinical trials (Shimamoto et al., 1966).

  • Organocatalysis in Asymmetric Synthesis : Methyl 2-pyridinyldithiocarbamate derivatives have been utilized as organocatalysts in asymmetric synthesis, demonstrating high yields and stereoselectivity, which is crucial in the development of pharmaceuticals (Kaur et al., 2018).

  • Neuropharmacology : In neuropharmacology, certain derivatives of Methyl 2-pyridinyldithiocarbamate have been studied for their potential as selective metabotropic glutamate receptor antagonists, which could be relevant for treating neurological disorders (Cosford et al., 2003).

  • Anthelmintic Properties : Methyl 2-pyridinyldithiocarbamate and its derivatives have demonstrated effectiveness as anthelmintics, showing potential for treating parasitic worm infections in various animals (Bochis et al., 1978).

  • Cognition-Enhancing Properties : Studies on derivatives of Methyl 2-pyridinyldithiocarbamate have shown positive effects in models of cognitive enhancement, which could have implications for the treatment of cognitive disorders (Lin et al., 1997).

  • Amplification of Toxicity in Pesticide Poisoning : Research has indicated that compounds related to Methyl 2-pyridinyldithiocarbamate can amplify the toxicity of certain pesticides, which is important for understanding the treatment of pesticide poisoning (Lieske et al., 1992).

  • Antimicrobial Activity : Some complexes of Methyl 2-pyridinyldithiocarbamate have shown antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (Shaabani et al., 2013).

properties

IUPAC Name

methyl N-pyridin-2-ylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S2/c1-11-7(10)9-6-4-2-3-5-8-6/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNNBNRPKLNWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10418637
Record name Methyl 2-pyridinyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-pyridinyldithiocarbamate

CAS RN

13037-46-2
Record name Methyl 2-pyridinyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Ohkata, M Ohsugi, K Yamamoto… - Journal of the …, 1996 - ACS Publications
… A mixture of 2-amino-4,6-dimethylpyrimidine (5a) (2.46 g, 20 mmol) and S-methyl 2-pyridinyldithiocarbamate 6f (3.68 g, 20 mmol) in 50 mL toluene was heated at reflux temperature. …
Number of citations: 62 pubs.acs.org
WO Foye, DH Kay - Journal of Pharmaceutical Sciences, 1968 - Wiley Online Library
… has previously been treated with carbon disulfide (3), giving a compound described as 1,Z-dihydro-lmethyl-2-pyridinylimmonium 1,2-dihydro-l-methyl2-pyridinyldithiocarbamate (I). The …
Number of citations: 15 onlinelibrary.wiley.com
SS Kanhere, RS Shah, SL Bafna - Journal of Pharmaceutical …, 1968 - Wiley Online Library
… has previously been treated with carbon disulfide (3), giving a compound described as 1,Z-dihydro-lmethyl-2-pyridinylimmonium 1,2-dihydro-l-methyl2-pyridinyldithiocarbamate (I). The …
Number of citations: 9 onlinelibrary.wiley.com

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